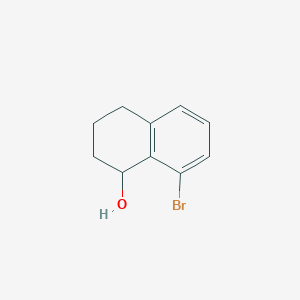

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Descripción

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound characterized by a tetrahydronaphthalene skeleton, which is a bicyclic system where a benzene (B151609) ring is fused to a cyclohexane (B81311) ring. The presence of a bromine atom on the aromatic ring and a hydroxyl group on the alicyclic portion of the molecule imparts specific reactivity and functionality.

| Property | Data | Source |

| CAS Number | 838821-08-2 | chemicalbook.com |

| Molecular Formula | C10H11BrO | chemicalbook.com |

| Molecular Weight | 227.1 g/mol | chemicalbook.com |

| MDL Number | MFCD09030211 | chemicalbook.com |

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov These frameworks are integral to the design of molecules that can mimic biological structures, such as the α-helix, a common secondary structure in proteins. nih.gov The strategic placement of functional groups on this scaffold allows for the creation of proteomimetics that can interact with biological targets. nih.gov

The introduction of a bromine atom to the tetrahydronaphthalene core, creating brominated scaffolds, significantly enhances their synthetic utility. Bromine can serve as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to build molecular complexity and generate diverse libraries of compounds for screening and optimization. Furthermore, the tetrahydronaphthalene core itself is found in various bioactive molecules, and its derivatives have been explored as potent T/L-type calcium channel blockers, which are important for managing cardiovascular conditions. researchgate.net

The primary importance of this compound lies in its role as a versatile synthetic intermediate. chemicalbook.com The two key functional groups—the bromo group on the aromatic ring and the secondary alcohol on the saturated ring—can be manipulated selectively to construct more elaborate molecules.

One of the key applications of this compound is its use in the preparation of bromotetralone through oxidation of the alcohol functionality. chemicalbook.com This resulting ketone, an α-tetralone derivative, is a valuable precursor in its own right. These functionalized tetralones are considered a highly valuable class in organic synthesis. Specifically, this compound serves as a reactant in the synthesis of arylindazoles and arylarenopyrazoles, which are classes of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. chemicalbook.com

The synthetic pathway leveraging this intermediate allows for the construction of complex heterocyclic systems that would be difficult to access through other routes. The presence of the bromine atom provides a reactive site for further functionalization, even after the initial transformations of the alcohol group.

| Precursor Compound | Reaction Type | Product Class | Reference |

| This compound | Oxidation | Bromotetralone | chemicalbook.com |

| Bromotetralone (from precursor) | Further Synthesis | Arylindazoles, Arylarenopyrazoles | chemicalbook.com |

Structure

2D Structure

Propiedades

IUPAC Name |

8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKQBLJDZZWFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, the most logical retrosynthetic disconnection is the carbon-oxygen bond of the hydroxyl group. This disconnection, which falls under the category of a functional group interconversion (FGI), points to 8-bromo-3,4-dihydronaphthalen-1(2H)-one (also known as 8-bromo-α-tetralone) as the immediate and key precursor. ub.edu The forward reaction, therefore, is the reduction of this ketone.

Figure 1: Retrosynthetic analysis of this compound.

The most direct route to this compound involves the reduction of the carbonyl group of 8-bromo-3,4-dihydronaphthalen-1(2H)-one. nih.gov This transformation is a standard procedure in organic synthesis, converting a ketone into a secondary alcohol. youtube.com

Two primary methods are employed for the reduction of tetralones: catalytic hydrogenation and hydride reduction.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reducing agent for converting ketones to alcohols. masterorganicchemistry.com It is valued for its mild reaction conditions and high chemoselectivity, as it typically does not reduce other functional groups like esters or amides. pressbooks.pub The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. pressbooks.pub This is followed by a protonation step, usually from a protic solvent like methanol (B129727) or ethanol (B145695), to yield the final alcohol. pressbooks.pubrsc.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. While effective, this approach can sometimes lead to the reduction of the aromatic ring or cleavage of the bromine-carbon bond (hydrodebromination) under harsh conditions. Therefore, careful selection of the catalyst and reaction conditions is crucial.

For hydride reductions, the choice of solvent and temperature can influence the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used with sodium borohydride. rsc.org

In catalytic hydrogenation, the catalyst's nature, support, and the reaction pressure and temperature are critical variables. For instance, using a less reactive catalyst or milder conditions can help prevent unwanted side reactions. A single iridium(III) complex has been demonstrated for the asymmetric transfer hydrogenation of tetralone, showcasing an advanced catalytic approach. nih.gov

Below is a table summarizing typical reduction approaches for tetralone derivatives.

| Method | Reagent/Catalyst | Typical Conditions | Product Type | Key Considerations |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0°C to RT | Racemic secondary alcohol | High chemoselectivity, mild conditions. masterorganicchemistry.comorganic-chemistry.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether/THF, followed by aqueous workup | Racemic secondary alcohol | More powerful than NaBH₄, less selective, reacts violently with protic solvents. youtube.com |

| Transfer Hydrogenation | Iridium(III) Complex / Formic Acid | Dichloromethane (B109758), RT | Chiral secondary alcohol | Allows for asymmetric reduction. nih.gov |

| Catalytic Hydrogenation | H₂ / Pd on Carbon | Ethanol, moderate pressure | Racemic secondary alcohol | Risk of hydrodebromination or aromatic ring reduction. |

This table is generated based on general principles of ketone reduction and specific examples in the literature.

While reduction of a pre-formed 8-bromo-tetralone is the most direct path to the target molecule, various methods exist for constructing the core tetralone or tetrahydronaphthalene skeleton itself. These routes provide access to the key precursors from different starting materials. researchgate.netchemicalbook.com

One prominent method is the intramolecular Friedel-Crafts acylation. rsc.orggoogle.com This involves the cyclization of a γ-arylbutyric acid derivative. For example, 4-(2-bromophenyl)butanoic acid could be cyclized in the presence of a strong acid like polyphosphoric acid to form 8-bromo-α-tetralone.

Other modern approaches include:

Cascade Reductive Friedel-Crafts Alkylation/Cyclization: A metal-free method for synthesizing tetralones from keto acids or esters. rsc.org

Iron(III)-catalyzed Synthesis: A strategy that proceeds through pyran intermediates to form functionalized tetrahydronaphthalenes from aryl ketones. nih.gov

Synthesis from 8-Bromo-3,4-dihydronaphthalen-2(1H)-one via Reduction

Regio- and Stereoselective Synthetic Approaches to the 1-ol Stereocenter

The reduction of the prochiral ketone 8-bromo-α-tetralone with achiral reagents like sodium borohydride results in a racemic mixture of the (R)- and (S)-enantiomers of this compound. For applications where a single enantiomer is required, regio- and stereoselective methods must be employed.

Creating a specific stereoisomer of the 1-ol functional group requires an asymmetric reduction of the ketone precursor. This can be achieved using chiral catalysts or biocatalysts.

Chiral Catalysts:

Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction): Chiral oxazaborolidines are highly effective catalysts for the enantioselective reduction of ketones with borane (B79455) (BH₃). mdpi.com The reduction of α-tetralone using a chiral lactam alcohol-derived catalyst has been shown to produce the corresponding alcohol with good enantioselectivity (85% enantiomeric excess, ee). mdpi.com The catalyst forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group.

Biotransformation:

Microbial Reduction: The use of whole-cell microorganisms (like fungi or yeast) or isolated enzymes provides a green and highly selective method for ketone reduction. nih.gov Various fungal strains have been shown to reduce α-tetralone to (S)-(+)-1,2,3,4-tetrahydronaphthalen-1-ol with high enantiomeric purity (up to 92% ee). The outcome of these biotransformations can be highly dependent on the specific microbial strain and reaction conditions. nih.gov

The table below compares different enantioselective reduction strategies applicable to tetralone systems.

| Method | Catalyst/Biocatalyst | Reducing Agent | Product Configuration | Reported Enantiomeric Excess (ee) |

| CBS Reduction | Chiral Lactam Alcohol-derived Oxazaborolidine | Borane (BH₃) | Not specified for 8-bromo derivative | 85% (for α-tetralone) mdpi.com |

| Biotransformation | Absidia cylindrospora (fungus) | Cellular cofactors (NAD(P)H) | S-(+) | 92% (for α-tetralone) nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Iridium(III) Complex | Formic Acid | Not specified for 8-bromo derivative | High ee reported for α-alkylated tetralones nih.gov |

This table summarizes findings from studies on α-tetralone, which serve as a model for the 8-bromo substituted analogue.

Diastereoselective Synthesis and Separation Techniques

The diastereoselective synthesis of this compound is primarily achieved through the reduction of 8-bromo-1-tetralone. The choice of reducing agent plays a pivotal role in determining the stereochemical outcome of this transformation. The steric hindrance imposed by the bromine atom at the C8 position influences the direction of hydride attack on the carbonyl group at C1, leading to the preferential formation of one diastereomer over the other.

While specific studies on the diastereoselective reduction of 8-bromo-1-tetralone are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous systems, such as the reduction of tetralin-1,4-dione. nih.govresearchgate.net Research on this related compound has demonstrated that the use of sterically demanding reducing agents can lead to high levels of diastereoselectivity. nih.govresearchgate.net

For instance, the reduction of a tetralone ring with a bulky hydride source like L-Selectride® (lithium tri-sec-butylborohydride) is expected to favor the formation of the cis-alcohol. nih.govresearchgate.net This is because the large reducing agent will preferentially attack the carbonyl from the less sterically hindered face of the molecule. Conversely, a less sterically hindered reducing agent, such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride), has been shown to favor the formation of the trans-diol in the reduction of tetralin-1,4-dione, suggesting it could potentially favor the trans isomer in the case of 8-bromo-1-tetralone as well. nih.govresearchgate.net

The following table summarizes the expected outcomes based on the analogy with the diastereoselective reduction of tetralin-1,4-dione:

| Reducing Agent | Expected Major Diastereomer | Reported Diastereomeric Ratio (d.r.) for a Related System nih.govresearchgate.net |

|---|---|---|

| L-Selectride® | cis-8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | 84 : 16 (cis:trans) |

| Red-Al® | trans-8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | 13 : 87 (cis:trans) |

| Sodium Borohydride (NaBH₄) | Low Diastereoselectivity | Lower diastereoselectivities observed. nih.govresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Low Diastereoselectivity | Lower diastereoselectivities observed. nih.govresearchgate.net |

Following the synthesis, the separation of the resulting diastereomeric mixture is a crucial step. Several techniques can be employed for this purpose:

Fractional Crystallization: This classical technique relies on the differential solubility of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution, leaving the other enriched in the mother liquor. nih.govresearchgate.net This method is often suitable for large-scale separations.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating diastereomers. mdpi.com Using a chiral stationary phase, it is possible to achieve baseline separation of the cis and trans isomers, allowing for their isolation in high purity. mdpi.com The choice of the column and the mobile phase is critical for successful separation.

Column Chromatography: For laboratory-scale purifications, column chromatography using silica (B1680970) gel or alumina (B75360) can also be effective in separating diastereomers, although it may not always provide baseline separation depending on the difference in polarity between the isomers.

The successful application of these synthetic and separation methodologies allows for the isolation of diastereomerically pure cis- and trans-8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, which are essential for further stereochemical studies and as building blocks in organic synthesis.

Chemical Reactivity and Transformation Pathways of 8 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Oxidative Transformations of the Hydroxyl Group

The secondary hydroxyl group in 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is readily susceptible to oxidation, providing a direct pathway to the corresponding ketone. This transformation is a fundamental step in the synthesis of many derivatives and can be achieved using a variety of oxidizing agents.

Conversion to 8-Bromo-3,4-dihydronaphthalen-1(2H)-one

The oxidation of the 1-hydroxyl group of this compound yields 8-Bromo-3,4-dihydronaphthalen-1(2H)-one. This conversion from a secondary alcohol to a ketone is a common and efficient transformation in organic synthesis.

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is highly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively. Its use prevents over-oxidation, which can be a concern with more powerful reagents. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to ensure the aldehyde (if formed from a primary alcohol) is not further oxidized to a carboxylic acid.

The mechanism of PCC oxidation begins with the attack of the alcohol's oxygen atom on the chromium atom of PCC, forming a chromate (B82759) ester. In the subsequent step, a base (such as pyridine, present in the reaction mixture) abstracts the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction, leading to the formation of a carbon-oxygen double bond (the ketone) and the reduction of the chromium species from Cr(VI) to Cr(IV).

For optimal yields, the reaction is generally performed at room temperature. The molar ratio of PCC to the alcohol is a critical factor, with a slight excess of PCC often used to ensure complete conversion. The mildly acidic nature of PCC can be buffered with reagents like sodium acetate (B1210297) if acid-sensitive functional groups are present in the substrate.

Table 1: PCC Oxidation of Secondary Alcohols

| Reactant | Reagent | Product | General Yield |

|---|---|---|---|

| Secondary Alcohol (e.g., this compound) | Pyridinium Chlorochromate (PCC) | Ketone (e.g., 8-Bromo-3,4-dihydronaphthalen-1(2H)-one) | High |

While PCC is a reliable reagent, other oxidizing agents can also effect the transformation of this compound to its corresponding ketone. The choice of oxidant often depends on the desired reaction conditions and the presence of other functional groups.

Potassium Permanganate (B83412) (KMnO₄): As a strong oxidizing agent, KMnO₄ readily converts secondary alcohols to ketones. The reaction is typically conducted in neutral or slightly acidic conditions. However, the powerful nature of permanganate requires careful control of reaction conditions to avoid unwanted side reactions, such as cleavage of carbon-carbon bonds, particularly at elevated temperatures.

Chromyl Chloride (CrO₂Cl₂): Chromyl chloride is a very vigorous and powerful oxidizing agent. Its direct use for the oxidation of alcohols can be too aggressive, leading to complex product mixtures. However, its reactivity can be moderated by adsorbing it onto a solid support like silica-alumina. This supported reagent has been shown to be effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, providing an alternative to other chromium-based oxidants.

Table 2: Comparison of Alternative Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Neutral or acidic solution | Powerful and inexpensive | Low selectivity, risk of over-oxidation |

| Chromyl Chloride (CrO₂Cl₂) | Adsorbed on silica-alumina | High reactivity | Can be too vigorous, requires moderation |

Dehydrogenation and Aromatization Studies

The conversion of the tetralin framework to a fully aromatic naphthalene (B1677914) system is a significant transformation. This can be achieved through catalytic dehydrogenation. Starting from this compound, the process would involve both the oxidation of the alcohol and the dehydrogenation of the alicyclic ring to form 8-bromo-1-naphthol.

This aromatization is often carried out at elevated temperatures over a heterogeneous catalyst. Palladium (Pd) and Platinum (Pt) supported on carbon are commonly used for this purpose. rsc.org The reaction proceeds through the removal of hydrogen atoms, leading to the formation of the stable aromatic naphthalene ring. For instance, α-tetralone can be converted to 1-naphthol (B170400) by contacting it with platinum catalysts at high temperatures. wikipedia.org Similarly, the dehydrogenation of tetralin to naphthalene is a well-studied process, often utilizing NiMo or CoMo catalysts. mdpi.combirmingham.ac.uk The reaction sequence can involve the initial oxidation of the tetralol to the tetralone, followed by enolization and subsequent dehydrogenation to yield the naphthol product. google.com

Strategic Transformations of the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the hydroxyl group may sometimes necessitate a protection strategy to prevent interference with the catalytic cycle, though many modern catalytic systems exhibit high functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in coupling aryl halides with various partners. The key to these reactions is a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org It is a highly versatile method for forming new carbon-carbon bonds. For instance, the ruthenium-catalyzed arylation of 1-tetralone (B52770) with a phenyl boronic acid ester has been shown to selectively form an 8-phenyl-1-tetralone, demonstrating the feasibility of coupling at this position. chemicalbook.com

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a premier method for the synthesis of aryl alkynes. The Sonogashira coupling of the structurally complex 8-bromoguanosine (B14676) has been successfully demonstrated, indicating the robustness of this reaction. nih.gov

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into more complex molecular architectures.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Components |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C(aryl)-C | Pd catalyst, Base |

| Heck-Mizoroki | Alkene | C(aryl)-C(vinyl) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

Suzuki-Miyaura Coupling with Boronic Acids for Aryl and Heteroaryl Substituents

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 8-position. The general scheme involves the reaction of the bromo-tetralon with an arylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >95% |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 92% |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 88% |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 90% |

| Note: This table is a representative example based on typical conditions for Suzuki-Miyaura couplings of aryl bromides and does not represent experimentally verified data for this specific substrate. |

Buchwald-Hartwig Amination for N-Arylation and N-Heteroarylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction provides a powerful tool for the synthesis of 8-amino-substituted tetrahydronaphthalen-1-ol derivatives. The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

The development of various phosphine (B1218219) ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines, including anilines, alkylamines, and N-heterocycles. rug.nl The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 2: Representative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 91% |

| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 85% |

| 3 | Indole | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 82% |

| 4 | n-Hexylamine | [Pd(allyl)Cl]₂ | XPhos | LiHMDS | THF | 89% |

| Note: This table is a representative example based on typical conditions for Buchwald-Hartwig aminations of aryl bromides and does not represent experimentally verified data for this specific substrate. |

Sonogashira, Heck, and Negishi Coupling Methodologies

Other important palladium-catalyzed cross-coupling reactions can also be applied to this compound to introduce a variety of functional groups.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction would yield 8-alkynyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This would enable the introduction of vinyl groups at the 8-position of the tetrahydronaphthalene ring system.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide, offering a powerful method for the formation of C-C bonds with a high degree of functional group tolerance. nih.govresearchgate.net

Ligand Design and Catalyst Efficiency in Cross-Coupling

The efficiency and scope of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the ligand coordinated to the palladium center. The development of bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), has been instrumental in improving the rates of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. nih.govrsc.org The choice of ligand can also influence the chemoselectivity of the reaction when multiple reactive sites are present in the substrate. researchgate.net

Nucleophilic Substitution Reactions (e.g., for Introduction of Alkyl, Alkoxy, or Thiol functionalities)

While palladium-catalyzed reactions are the most common for the functionalization of the C-Br bond in aryl bromides, nucleophilic aromatic substitution (SNAAr) is generally difficult for unactivated aryl halides like this compound. However, under forcing conditions or with the use of highly nucleophilic reagents, substitution of the bromine atom may be possible. For instance, reaction with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiophenoxide) could potentially lead to the corresponding ether or thioether products, respectively. The synthesis of some 8-alkylthio derivatives has been reported in the literature, suggesting the feasibility of such transformations. nih.gov

Reductive Debromination and Hydrogenation Studies

The bromine atom can be removed through reductive debromination. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. nih.gov This process would yield 1,2,3,4-tetrahydronaphthalen-1-ol.

Hydrogenation can also affect the aromatic ring under more forcing conditions, leading to the saturation of the benzene (B151609) ring to form a decalin derivative. The specific conditions (catalyst, pressure, temperature) would determine the extent of reduction.

Functionalization of the Tetrahydronaphthalene Ring System

Beyond the reactions involving the bromine and hydroxyl groups, the tetrahydronaphthalene ring system itself can undergo further functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could potentially occur on the aromatic ring. wikipedia.orgbyjus.com The directing effects of the existing substituents (the bromo and the alkyl portion of the fused ring) would influence the position of the incoming electrophile. Additionally, the hydroxyl group can be oxidized to a ketone, forming the corresponding 8-bromo-1-tetralone, which opens up further avenues for functionalization at the alpha-position to the carbonyl group.

Electrophilic Aromatic Substitution: Directing Effects and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. byjus.com In the case of this compound, the aromatic ring is substituted with two groups: a bromine atom and an alkyl group (the fused tetralin ring). The position of any new electrophilic attack is determined by the combined directing effects of these existing substituents. lumenlearning.com

The two primary substituents influencing the regioselectivity are:

Bromo Group (-Br): Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic and thus slower to react than benzene itself. libretexts.orgpressbooks.pub However, they are ortho, para-directors because their lone pair electrons can be donated via resonance (+M effect), which helps to stabilize the carbocation intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comlibretexts.org

Alkyl Group (fused ring): The fused aliphatic ring acts as an alkyl substituent. Alkyl groups are activating groups, meaning they increase the rate of reaction compared to benzene. youtube.com They donate electron density to the ring through an inductive effect (+I) and are also ortho, para-directors. youtube.com

In this compound, the bromine is at the C-8 position. The available positions for substitution on the aromatic ring are C-5, C-6, and C-7. The directing effects of the existing groups on these positions are summarized below.

| Position | Influence of Bromo Group (at C-8) | Influence of Alkyl Group (at C-4a, C-8a) | Combined Effect |

| C-5 | meta | ortho | Moderately favored |

| C-6 | para | meta | Strongly favored |

| C-7 | ortho | para | Sterically hindered, less favored |

The para-directing effect of the bromine atom and the meta-directing effect of the alkyl portion of the ring system both favor substitution at the C-6 position. The C-5 position is ortho to the activating alkyl group but meta to the deactivating bromo group. The C-7 position is ortho to the deactivating bromo group, and this position is also subject to steric hindrance from the adjacent fused ring. Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield the C-6 substituted product as the major isomer. researchgate.net

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.comyoutube.com The specific outcome and regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. researchgate.net

Further Halogenation (e.g., Bromination, Fluorination)

Further halogenation of this compound is an example of an electrophilic aromatic substitution reaction. byjus.com The regioselectivity follows the principles outlined in the previous section, with the incoming halogen atom being directed primarily to the C-6 position.

Bromination: The introduction of a second bromine atom onto the aromatic ring can be achieved using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, generating a stronger electrophile. lumenlearning.com The reaction would predominantly yield 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol.

Reaction Scheme for Bromination:

Synthesis and Diversification of Chemical Derivatives and Analogues of 8 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Development of Aminated Tetrahydronaphthalene Derivatives from Ketone Intermediates

A primary pathway for the functionalization of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its oxidation to the corresponding ketone intermediate, 8-bromo-3,4-dihydronaphthalen-1(2H)-one. This ketone serves as a crucial precursor for the introduction of nitrogen-containing functional groups through reductive amination, yielding a diverse range of aminated tetrahydronaphthalene derivatives.

Reductive Amination Protocols for Primary, Secondary, and Tertiary Amines

Reductive amination is a highly effective method for forming C-N bonds by reacting a ketone with an amine in the presence of a reducing agent. organic-chemistry.org This process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents are employed, with the choice depending on the specific substrates and desired selectivity.

Commonly used reagents include boron-based hydrides, which offer mild reaction conditions and tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.net Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is particularly effective for the reductive amination of ketones with both primary and secondary amines. researchgate.net Other reagents, such as sodium cyanoborohydride (NaBH₃CN) and various amine borane (B79455) complexes like borane-trimethylamine, are also utilized. organic-chemistry.orgresearchgate.net These protocols allow for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine starting material (ammonia, a primary amine, or a secondary amine, respectively).

| Reagent Class | Specific Reagent | Typical Substrates | Key Features |

| Borohydrides | Sodium Triacetoxyborohydride (STAB) | Ketones, Aldehydes | Mild, selective, widely used for primary and secondary amines. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Ketones, Aldehydes, Imines | Effective at slightly acidic pH; requires careful handling due to toxicity. researchgate.net | |

| Amine Boranes | tert-Butylamine-borane (TBAB) | Ketones (via enamines) | Stable in aqueous acidic solutions up to pH 5; mild reduction conditions. researchgate.net |

| Other | Polymethylhydrosiloxane (PMHS) | Ketones, Aldehydes | Inexpensive and environmentally benign; often used with a catalyst like stannous chloride. |

This table provides an overview of common reductive amination protocols applicable to ketone intermediates.

Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its Derivatives

The synthesis of the primary amine, 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, can be achieved from its corresponding ketone precursor. The ketone, 8-bromo-3,4-dihydronaphthalen-1(2H)-one, is first synthesized by the oxidation of this compound. This ketone intermediate can then undergo reductive amination. For instance, reaction with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) formate) in the presence of a suitable reducing agent yields the target primary amine.

Furthermore, this ketone intermediate is a versatile platform for creating more complex derivatives. It can undergo reductive amination with various primary or secondary amines to introduce diverse substituents. For example, reacting the ketone with (R)-N-ethylphenylamine in the presence of p-toluenesulfonic acid, followed by reduction with sodium borohydride (B1222165) (NaBH₄), yields the corresponding secondary amine derivative. This approach is frequently used to prepare a library of analogues for structure-activity relationship studies.

Introduction of Diverse Substituents via Cross-Coupling Strategies

The bromine atom at the 8-position of the tetrahydronaphthalene ring serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the core structure. nih.govnih.gov

Phenyl-Substituted and Heterocyclic Analogues

Various cross-coupling reactions can be employed to modify the 8-bromo-tetralin scaffold. The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent (like a phenylboronic acid), is a common method for introducing new aryl or heteroaryl groups. nih.govbeilstein-journals.org This strategy has been used to furnish phenyl-substituted tetrahydronaphthalene derivatives. nih.gov

Similarly, the Sonogashira reaction allows for the coupling of the aryl bromide with terminal alkynes, introducing alkynyl substituents. beilstein-journals.org Other important reactions include the Buchwald-Hartwig amination for forming C-N bonds with various amines (including heterocycles like N-methylpiperazine) and the Heck reaction for creating C-C bonds with alkenes. nih.gov These methods collectively allow for the synthesis of a diverse library of analogues with varied electronic and steric properties. nih.gov

| Coupling Reaction | Reactant 1 (Scaffold) | Reactant 2 (Coupling Partner) | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | 8-Bromo-tetralin derivative | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Aryl (C-C) |

| Buchwald-Hartwig | 8-Bromo-tetralin derivative | N-methylpiperazine | Pd(OAc)₂ / BINAP / NaOtBu | Aryl-Nitrogen (C-N) |

| Sonogashira | 8-Bromo-tetralin derivative | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-Alkyne (C-C) |

This table summarizes key cross-coupling strategies for diversifying the 8-bromo-tetralin scaffold.

Investigation of Steric and Electronic Effects on Derivative Synthesis

The efficiency and outcome of cross-coupling reactions are influenced by both steric and electronic factors related to the substrates and reagents. mdpi.comnih.gov The electronic nature of the substituents on the coupling partners can significantly affect reaction rates. For instance, in some palladium-catalyzed couplings, aryl halides bearing electron-withdrawing groups tend to react faster than those with electron-donating groups. mdpi.com

Steric hindrance around the reaction site—the C-Br bond—can also play a critical role. Bulky substituents adjacent to the bromine atom on the tetralin ring or on the coupling partner can impede the approach of the catalyst, potentially lowering the reaction yield or requiring more forceful conditions. mdpi.com The choice of ligand on the palladium catalyst is often crucial for overcoming steric challenges and facilitating the desired transformation. A detailed understanding of these effects allows for the rational selection of reaction conditions and coupling partners to optimize the synthesis of target derivatives.

Preparation of Structurally Related Polybrominated Naphthalene (B1677914) and Tetralin Compounds

The synthesis of polybrominated naphthalene and tetralin compounds related to the parent structure can be achieved through various bromination strategies. These methods allow for the introduction of additional bromine atoms onto the aromatic or saturated rings.

High-temperature bromination of tetralin with elemental bromine can lead to benzylic bromination, producing derivatives like 1,4-dibromo-1,2,3,4-tetrahydronaphthalene. cardiff.ac.uk Alternatively, photolytic bromination of tetralin can yield tetrabrominated intermediates, which can then be dehydrobrominated to form 1,4-dibromonaphthalene. cardiff.ac.uk

Direct bromination of naphthalene itself or its derivatives can also produce a range of polybrominated products. For example, reacting 1-bromonaphthalene (B1665260) with bromine at low temperatures can selectively yield 1,4-dibromonaphthalene. researchgate.net More extensive bromination under different conditions can lead to the formation of highly substituted compounds, such as hexabromo-tetrahydronaphthalene derivatives, which can serve as precursors for other functionalized naphthalenes. researchgate.net

| Starting Material | Bromination Method | Key Products | Reference |

| Tetralin | High-temperature, Br₂ | 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene | cardiff.ac.uk |

| Tetralin | Photolytic, Br₂ | 1,1,4,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene | cardiff.ac.uk |

| Naphthalene | Polar bromination, Br₂ | 1,4-Dibromonaphthalene | researchgate.net |

| 1-Bromonaphthalene | Photobromination, CCl₄ | 1,2,3,4,5-Pentabromo-1,2,3,4-tetrahydronaphthalenes | researchgate.net |

This table outlines methods for the synthesis of polybrominated naphthalene and tetralin compounds.

Chiral Resolution and Enantioselective Synthesis of Derivatives

The production of enantiomerically pure derivatives of this compound is a critical aspect of synthesizing potentially bioactive molecules. Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. For derivatives of this brominated tetralol, both chiral resolution of racemic mixtures and direct enantioselective synthesis are viable strategies to obtain single enantiomers. These approaches often involve enzymatic methods, asymmetric catalysis, and chiral chromatography.

One of the most established methods for obtaining chiral alcohols is through the asymmetric reduction of the corresponding prochiral ketone, in this case, 8-bromo-1-tetralone. This transformation can be achieved with high enantioselectivity using various catalytic systems.

A prominent approach is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, such as borane, to the ketone. While specific studies on 8-bromo-1-tetralone are not prevalent, the asymmetric reduction of α-tetralone using chiral lactam alcohol-derived oxazaborolidine catalysts has been shown to yield the corresponding (R)-secondary alcohol with good enantioselectivity (85% ee). mdpi.com This suggests that similar methodologies could be effectively applied to its brominated analogue.

Biocatalysis offers another powerful tool for the enantioselective reduction of tetralones. Various microorganisms and isolated enzymes have demonstrated the ability to reduce tetralones to their corresponding alcohols with high levels of stereocontrol. For instance, fungi such as Fusarium culmorum have been used for the bioreduction of 1-tetralones, predominantly yielding the (S)-alcohols. researchgate.net Similarly, microbial reductions using Sporobolomyces pararoseus and Rhodotorula rubra have been described for the reduction of α- and β-tetralones. rsc.org While R. rubra consistently produces (S)-alcohols, the stereochemical outcome with S. pararoseus can be influenced by substituents on the tetralone ring. rsc.org These biocatalytic methods are advantageous due to their high selectivity and environmentally benign reaction conditions.

Dynamic kinetic resolution (DKR) provides an efficient route to a single enantiomer of a chiral alcohol from a racemic ketone precursor. This process combines the racemization of the ketone with a stereoselective reduction. A notable strategy involves a single iridium(III) complex that facilitates both α-alkylation of a tetralone via hydrogen borrowing and subsequent asymmetric transfer hydrogenation of the intermediate. This approach has been used to synthesize enantiomerically enriched tetrahydronaphthalen-1-ols with good enantio- and diastereoselectivity. nih.gov

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers of racemic alcohols. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically a lipase (B570770). For instance, lipase from Candida antarctica has been successfully employed in the kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a structural analogue of the target compound, through vinyl acetate (B1210297) acylation. mdpi.com This process selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

The following table summarizes representative methods applicable to the chiral synthesis and resolution of tetralol derivatives:

| Method | Catalyst/Enzyme | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |

| Asymmetric Reduction | Chiral Lactam Alcohol / Borane | α-Tetralone | (R)-alcohol | 85% |

| Bioreduction | Fusarium culmorum | 1-Tetralones | (S)-alcohols | Moderate |

| Bioreduction | Rhodotorula rubra | α- and β-Tetralones | (S)-alcohols | Up to 90% |

| Dynamic Kinetic Resolution | Iridium(III) Complex | Tetralone | Alkylated Tetralols | Good |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase | (±)-5,6,7,8-Tetrahydroquinolin-8-ol | (S)-alcohol | High |

For the separation and purification of enantiomers of bromo-substituted aromatic compounds, chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique. nih.govnih.govmdpi.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Chiral HPLC can be used to resolve racemic mixtures of the final alcohol product or its derivatives, providing access to highly pure enantiomers. nih.govnih.govmdpi.com The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography. nih.govnih.gov

Role and Applications in Advanced Organic Synthesis

Development of Complex Molecular Architectures Utilizing the 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol Scaffold

The this compound scaffold and its derivatives serve as versatile building blocks in the construction of intricate molecular architectures. The strategic placement of the bromine atom and the hydroxyl group on the tetrahydronaphthalene core allows for sequential and site-selective modifications, enabling the synthesis of complex polycyclic and heterocyclic systems.

One key application involves its use as a reactant in the preparation of its oxidized form, 8-bromo-3,4-dihydro-2H-naphthalen-1-one (8-bromotetralone). chemicalbook.com This ketone is a crucial intermediate for synthesizing bioactive compounds such as arylindazoles and arylarenopyrazoles. chemicalbook.com Furthermore, related brominated tetralone scaffolds are instrumental in developing novel therapeutic agents. For instance, a core-hopping strategy in drug design led to the identification of a benzoazepinone ring system as a promising scaffold for potent and selective ROCK inhibitors. The synthesis of this complex azepinone core begins with a related compound, 7-bromo-3,4-dihydronaphthalen-2(1H)-one, which undergoes a Schmidt reaction to form the seven-membered ring architecture. nih.gov

The tetrahydronaphthalene framework itself is recognized for its potential in creating molecules that mimic biological structures. nih.gov A 1,3,5,7-tetrasubstituted 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold has been synthesized to mimic the i, i+3, and i+4 residue positions of an α-helix, a fundamental protein secondary structure. nih.gov This demonstrates the utility of the core structure, present in this compound, for developing proteomimetics aimed at modulating protein-protein interactions. nih.gov

Application as a Precursor in Multi-Step Total Synthesis Sequences

While direct total syntheses starting from this compound are not extensively documented in the provided sources, its structural motifs, particularly the brominated cyclic ketone, are pivotal in the total synthesis of complex natural products. The bromo-tetralone structure is a versatile precursor that can be elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, in the total synthesis of the caged cembranoid (±)-rameswaralide, a highly functionalized tricyclic epoxy α-bromo cycloheptenone serves as a key intermediate. nih.gov This intermediate, sharing the core feature of a brominated cyclic ketone, undergoes a crucial Stille coupling to append a side chain, demonstrating the value of the bromo-substituent as a handle for complex fragment coupling in a late-stage synthetic sequence. nih.gov The synthesis of such advanced intermediates often requires multiple steps, highlighting the role of simpler, functionalized precursors in building up molecular complexity.

Methodologies for Scaffold Diversification in Chemical Libraries

The this compound scaffold is well-suited for the generation of chemical libraries due to the presence of multiple reaction sites for diversification. The bromine atom on the aromatic ring is a particularly valuable functional group for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Common diversification strategies include:

Suzuki Coupling: This palladium-catalyzed reaction allows for the introduction of a wide range of aryl or vinyl substituents by coupling the aryl bromide with a boronic acid or ester. This method was employed in the synthesis of 4-phenyl-1,8-naphthalimide from its bromo-substituted precursor. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkyne derivatives. This has been applied to brominated tetracenequinones to install alkynyl moieties. researchgate.net

N-Arylation: In derivatives where the scaffold has been converted to a lactam, such as the benzoazepinone core for ROCK inhibitors, the bromine atom can be used in a palladium-catalyzed N-arylation to attach various aryl groups to the nitrogen atom. nih.gov

Modifications at the Hydroxyl Group: The alcohol functionality can be easily modified through oxidation to a ketone, esterification, or etherification, adding another dimension of diversity to the chemical library.

These reactions allow chemists to systematically vary the substituents around the core tetrahydronaphthalene scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

| Reaction Type | Purpose | Example Catalyst/Reagents | Resulting Modification |

|---|---|---|---|

| Suzuki Coupling | Introduction of aryl/vinyl groups | Pd catalyst, Phenyl boronic acid | C-C bond formation (Aryl-Aryl) |

| Sonogashira Coupling | Introduction of alkynyl groups | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne | C-C bond formation (Aryl-Alkyne) |

| N-Arylation | Attachment of aryl groups to nitrogen | Pd catalyst, Aryl iodide | C-N bond formation (Aryl-Amine/Amide) |

| Oxidation | Conversion of alcohol to ketone | PCC, Swern, or Dess-Martin oxidation | -OH → =O |

Catalysis and Mechanistic Studies in Transformations Involving the Compound

The transformations of this compound and its derivatives are heavily reliant on catalysis, particularly by transition metals like palladium. Palladium-catalyzed cross-coupling reactions are fundamental to the diversification strategies mentioned previously. For instance, the insertion of aryl groups onto a lactam moiety derived from a related bromo-tetralone scaffold is accomplished through a Pd-catalyzed N-arylation reaction. nih.gov

In the broader context of synthesizing complex molecules from related scaffolds, advanced catalytic systems are being developed. A notable example is the use of a chiral heterogeneous Pd nanoparticle (NP) catalyst supported on a polymer for the dearomative prenylation of tryptophan derivatives. nih.govrsc.org This catalyst enabled the first gram-scale, four-step continuous-flow total synthesis of (−)-debromoflustramine B, achieving high yields and excellent enantioselectivities. nih.govrsc.org Such heterogeneous catalysts are highly significant as they can be easily recovered and reused, improving the sustainability and cost-effectiveness of the synthesis. nih.gov

Mechanistic studies often focus on understanding the catalytic cycle of these transformations to optimize reaction conditions and outcomes. For example, in the design of ROCK inhibitors, the specific orientation of functional groups, achieved through precise synthetic control, was found to be critical for potent activity. Molecular modeling and subsequent synthesis of a regioisomer confirmed that a significant change in the relative orientation of key pharmacophoric features led to a dramatic loss of potency, highlighting the mechanistic importance of scaffold geometry in ligand-protein binding. nih.gov

Contribution to Chemical Biology and Medicinal Chemistry Research

Role as a Precursor in Drug Discovery Efforts for Tetrahydronaphthalene-Based Agents

The tetrahydronaphthalene core is present in various known drugs, and derivatives of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, particularly its oxidized ketone form (a brominated tetralone), serve as key starting materials in the synthesis of new classes of inhibitors and receptor-targeting molecules. The strategic placement of the bromine atom allows for diverse chemical modifications, enabling the exploration of chemical space and the optimization of pharmacological properties.

The utility of the bromo-tetrahydronaphthalene scaffold as a precursor is evident in the synthesis of potent enzyme inhibitors. For instance, a closely related derivative, 8-bromo-3,4-dihydronaphthalen-2(1H)-one, is a key intermediate in the creation of tetrahydronaphthalene amides (THNAs) that act as inhibitors of Mycobacterium tuberculosis ATP synthase. nih.gov In these synthetic pathways, the bromine atom serves as a crucial functional group for introducing molecular diversity via modern cross-coupling reactions.

Similarly, the synthesis of potent and selective ROCK inhibitors has been achieved using a bromo-tetralone precursor. nih.gov A Schmidt reaction on 7-bromo-3,4-dihydronaphthalen-2(1H)-one leads to the formation of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, a key scaffold. nih.gov This intermediate is then subjected to palladium-catalyzed N-arylation and subsequent Suzuki coupling reactions at the bromine position to introduce various aryl groups, ultimately leading to the identification of sub-nanomolar ROCK inhibitors. nih.gov These examples underscore the role of the bromo-tetrahydronaphthalene framework as a foundational element for building complex molecules designed to interact with specific biological targets. The bromine atom's ability to participate in reactions like Suzuki and Buchwald-Hartwig aminations allows for the systematic modification of the molecule to enhance potency and selectivity for its intended receptor. nih.gov

Methodological Approaches for Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. The 8-bromo-tetrahydronaphthalene scaffold is an excellent platform for conducting such studies due to the ease with which derivatives can be generated from the bromine handle.

The development of novel therapeutic agents often begins with the screening of a library of related compounds to identify initial "hits." The 8-bromo-tetrahydronaphthalene core is ideally suited for the construction of focused compound libraries. By keeping the core structure constant, chemists can systematically vary substituents at multiple positions to explore the SAR.

In the development of tetrahydronaphthalene amide inhibitors for M. tuberculosis, a library of approximately 80 analogues was synthesized and evaluated. nih.gov This systematic approach allowed researchers to probe the effects of different substituents on the molecule's activity. Modifications were made to the heterocyclic linker and the terminal benzene (B151609) ring, while maintaining the core tetrahydronaphthalene unit derived from a bromo-tetralone precursor. nih.gov This library-based screening effort led to the identification of compounds with potent in vitro growth inhibition of the bacteria (MIC90 <1 μg/mL). nih.gov The data gathered from screening such a library is crucial for building a comprehensive SAR model, as illustrated by the findings in the table below.

Table 1: SAR Findings for Tetrahydronaphthalene Amide (THNA) Inhibitors

| Compound Feature | Observation | Reference |

|---|---|---|

| Tetrahydronaphthalene Core | 5-methyl and 8-N-methylpiperidyl substituents showed near-optimal anti-M. tb properties. | nih.gov |

| Heterocyclic Linker | Variations in the linker were explored to optimize activity and pharmacokinetic properties. | nih.gov |

| Terminal Benzene Ring | Substituents on this ring were modified to understand their impact on potency and target engagement. | nih.gov |

| Chirality | The stereochemistry of the molecule was investigated to determine chiral preferences for activity. | nih.gov |

Modern drug discovery heavily relies on computational methods to guide the design and optimization of new drug candidates. nih.gov Rational drug design, utilizing tools like molecular docking and virtual screening, accelerates the process by predicting how a molecule might interact with its biological target. nih.govnih.gov

In the development of ROCK inhibitors based on a benzoazepinone core derived from a bromo-tetralone, a virtual screening workflow combining ligand- and structure-based methods was employed. nih.gov This computational approach helped identify the benzoazepinone ring as a promising replacement for a previously known scaffold. nih.gov Further computational work, including docking studies, helped to rationalize the observed SAR and guided the optimization of substituents. For example, modeling suggested that rotating the central core could maintain a key hydrogen bond interaction with the target enzyme, a hypothesis that was later confirmed by synthesizing and testing the corresponding regioisomer, which showed a dramatic decrease in potency. nih.gov

Similarly, the rational design of chiral tetrahydronaphthalene-fused spirooxindoles as dual MDM2-CDK4 inhibitors for glioblastoma highlights the power of computational chemistry. nih.gov Although not starting directly from this compound, this work exemplifies the approach used for tetrahydronaphthalene-based agents. In this study, the stereochemistry of the compounds was found to be critical for activity, a discovery often guided by computational modeling of the ligand-receptor interactions. nih.gov These approaches allow for the prediction of binding affinities and the prioritization of synthetic targets, making the drug discovery process more efficient and cost-effective.

Analytical and Spectroscopic Characterization Methodologies in Research of 8 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex multiplet pattern arising from the three adjacent protons on the brominated benzene (B151609) ring. The benzylic proton (C1-H), being adjacent to both the aromatic ring and the hydroxyl group, would appear as a characteristic multiplet at a downfield chemical shift. The protons of the saturated cyclohexanol (B46403) ring (at C2, C3, and C4) would resonate in the upfield region of the spectrum, with their multiplicity dictated by the coupling with neighboring protons. The hydroxyl proton would present as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon framework of the molecule. It is anticipated to show ten distinct signals, one for each carbon atom. The carbons of the aromatic ring would resonate in the downfield region (typically 120-140 ppm), with the carbon atom bonded to the bromine atom (C8) showing a characteristic chemical shift. The carbon atom bearing the hydroxyl group (C1) would also be found in the downfield aliphatic region (typically 60-80 ppm). The remaining aliphatic carbons (C2, C3, and C4) would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish the spin-spin coupling network between protons, revealing which protons are adjacent to one another. HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the chemical shift of each carbon atom based on the signal of its attached proton.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0-7.5 | m |

| C1-H | ~4.5-5.0 | m |

| C2-H₂ | ~1.8-2.2 | m |

| C3-H₂ | ~1.6-2.0 | m |

| C4-H₂ | ~2.5-2.9 | m |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic-C | ~120-145 |

| C-Br | ~110-120 |

| C1 | ~65-75 |

| C2 | ~30-40 |

| C3 | ~20-30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₁₁BrO.

A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion [M]⁺ and fragment ions. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (m/z), which is a characteristic signature for the presence of a single bromine atom in the molecule.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely include the loss of a water molecule (H₂O) from the molecular ion, the loss of the bromine atom, and cleavage of the aliphatic ring.

Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 226/228 | Molecular ion |

| [M - H₂O]⁺ | 208/210 | Loss of water |

| [M - Br]⁺ | 147 | Loss of bromine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, aromatic, and bromo-alkane functionalities.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the secondary alcohol would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Broad stretch |

| C-H (aromatic) | 3000-3100 | Stretch |

| C-H (aliphatic) | 2850-3000 | Stretch |

| C=C (aromatic) | 1450-1600 | Stretch |

| C-O (alcohol) | 1000-1260 | Stretch |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are fundamental for the purification and assessment of the purity of this compound.

Column Chromatography: This is a primary method for the purification of the compound on a preparative scale. Typically, a silica (B1680970) gel stationary phase is used with a non-polar to moderately polar mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to effectively separate the desired product from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of reactions and for the initial screening of suitable solvent systems for column chromatography. A small amount of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in an appropriate solvent system. The separated spots are visualized, often using UV light or a chemical stain, to assess the composition of the mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. Both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, typically by a UV detector, and the area of the peak corresponding to the compound is proportional to its concentration, allowing for a precise determination of purity.

X-Ray Crystallography for Absolute Stereochemistry and Conformation (if relevant crystal structures exist in research)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. This technique requires a single crystal of the compound of interest. To date, a search of the crystallographic literature does not indicate that the crystal structure of this compound has been reported.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the tetrahydronaphthalene ring system. Furthermore, as the molecule is chiral (due to the stereocenter at C1), X-ray crystallography could be used to determine its absolute configuration if a chiral derivative is prepared or if anomalous dispersion methods are employed.

Future Research Directions and Theoretical Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of the corresponding ketone, 8-Bromo-1-tetralone. Future research is expected to focus on developing more efficient and environmentally benign methods. Key areas for exploration include:

Catalytic Transfer Hydrogenation: Moving away from stoichiometric metal hydride reagents (e.g., sodium borohydride) to catalytic transfer hydrogenation represents a significant step towards sustainability. This involves using a hydrogen donor (like isopropanol (B130326) or formic acid) in the presence of a metal catalyst (e.g., ruthenium or iridium complexes). Such methods reduce waste and often proceed under milder conditions.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly selective and sustainable route to chiral alcohols. Research into identifying or engineering an enzyme that can efficiently reduce 8-Bromo-1-tetralone would provide an environmentally friendly pathway to enantiomerically pure forms of the target alcohol, which is highly valuable for pharmaceutical synthesis.

Flow Chemistry: Implementing the synthesis in continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Development of Green Chemistry Approaches for Synthesis and Derivatization

Adherence to the principles of green chemistry is paramount for modern synthetic methodologies. researchgate.net For this compound, this involves a holistic assessment of the entire synthetic lifecycle.

For Synthesis: Future efforts will likely focus on minimizing waste and the use of hazardous substances. semanticscholar.org This includes replacing traditional volatile organic solvents with greener alternatives like bio-derived solvents, supercritical fluids, or even water where possible. researchgate.net The development of solid-supported catalysts could also simplify purification processes, allowing for easy removal and recycling of the catalyst and thereby reducing waste streams.

For Derivatization: Derivatization is often necessary to create analogues for structure-activity relationship studies. Green approaches to derivatization include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together (mechanochemistry), represents an ideal green chemistry scenario by eliminating solvent waste entirely.

Atom Economy: Designing derivatization reactions with high atom economy, such as addition reactions, ensures that a maximal number of atoms from the reactants are incorporated into the final product.

A comparison of traditional versus potential green approaches is summarized below.

| Process Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Reduction of Ketone | Stoichiometric NaBH4 in Methanol (B129727) | Catalytic Transfer Hydrogenation; Biocatalysis | Safer Chemistry; Catalysis; Waste Prevention |

| Solvent Choice | Dichloromethane (B109758), Tetrahydrofuran | 2-Methyl-THF, Water, Supercritical CO2 | Safer Solvents & Auxiliaries |

| Energy Input | Conventional oil bath heating | Microwave irradiation; Flow reactor | Design for Energy Efficiency |

| Purification | Column chromatography | Recrystallization; Solid-supported reagents | Waste Prevention |

Computational Chemistry and Reaction Mechanism Studies (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, predicting reactivity, and designing more efficient synthetic routes. mdpi.comnih.gov For this compound, DFT calculations could provide invaluable insights into:

Mechanism of Reduction: Modeling the reduction of 8-bromo-1-tetralone can help elucidate the transition state structures and activation energies for different reducing agents. This can explain selectivity and guide the choice of reagents to favor the desired product.

Spectroscopic Analysis: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the structural confirmation of the compound and its derivatives.

Reactivity Prediction: DFT can be used to calculate molecular properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding further derivatization efforts. For instance, understanding the electronic influence of the bromine atom and the hydroxyl group on the naphthalene (B1677914) ring system can inform strategies for subsequent cross-coupling or substitution reactions. researchgate.net

Emerging Applications beyond Medicinal Chemistry

While the primary interest in tetralone derivatives lies in medicinal chemistry, their structural features suggest potential applications in other fields. nbinno.comguidechem.com The broader utility of bromo-organic compounds implies several promising research directions. researchgate.net

Materials Science: The rigid bicyclic structure of the tetrahydronaphthalene core makes it an interesting scaffold for new materials. Derivatives of 7-Bromo-1-tetralone have shown potential in the development of novel polymers and coatings. chemimpex.com Future research could explore the incorporation of this compound, or its derivatives, into polymer backbones to enhance thermal stability or impart specific optical properties. The naphthalene moiety is a known fluorophore, and functionalization could lead to new fluorescent probes or organic light-emitting diode (OLED) materials. nih.gov

Agrochemicals: Bromo-organic compounds are widely used in the synthesis of agrochemicals, including herbicides and pesticides. azom.comrockchemicalsinc.comiclip-terneuzen.nl The tetralone framework is a versatile starting point for creating a variety of complex molecules. chemimpex.com The biological activity of tetralone derivatives is well-established in medicine, and this could translate to the agrochemical field. Future work could involve synthesizing a library of compounds derived from this compound and screening them for herbicidal, fungicidal, or insecticidal activity. The bromine atom often enhances the biological activity of molecules and provides a reactive handle for further chemical modification. researchgate.netwikipedia.org

Q & A

Q. What are the optimal methods for synthesizing 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol with high enantiomeric purity?

A common approach involves catalytic hydrogenation of substituted bromonaphthalenones. For example, 7-bromo-3,4-dihydronaphthalen-1(2H)-one can be reduced using NaBH₄ or LiAlH₄ under controlled conditions to yield the tetralol derivative with >99% yield . For enantiomeric purity, enzymatic resolution using lipases (e.g., Candida antarctica lipase A, CAL-A) with vinyl acetate as an acyl donor has been reported for structurally similar tertiary alcohols, achieving high selectivity (E > 200) but requiring optimization of solvent systems (e.g., toluene or pentane) to improve conversion rates .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Using programs like ORTEP-3, researchers can generate thermal ellipsoid plots to visualize bond angles, torsion angles, and stereochemistry . For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.42 Å, b = 13.24 Å, c = 15.96 Å, and angles α = 98.14°, β = 92.74°, γ = 100.94° have been used for related brominated tetralin derivatives . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can validate functional groups (e.g., -OH stretch at ~3350 cm⁻¹) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

- LogP : ~2.5 (calculated via XlogP3), indicating moderate hydrophobicity .

- Hydrogen bonding : 1 donor (-OH) and 1 acceptor (Br), influencing solubility in polar aprotic solvents like DMSO .

- Stability : Susceptible to oxidation; storage under inert gas (N₂/Ar) at -20°C is recommended .

Advanced Research Questions

Q. How can researchers address low enantioselectivity in the acylation of this compound?

CAL-A lipase has shown high selectivity (E < 90%) but low conversion (~25%) for tertiary alcohols due to steric hindrance from the fused aromatic ring . To improve this, metagenomic biocatalysts or engineered enzymes (e.g., Pichia pastoris-expressed lipases) can be screened for complementary activity. Solvent engineering (e.g., using DIPE or MTBE) and excess acyl donors (8–10 equivalents of vinyl acetate) may also enhance reaction efficiency .